molecular formula C14H18N4OS B2426715 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide CAS No. 2097889-38-6

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide

Katalognummer B2426715
CAS-Nummer: 2097889-38-6
Molekulargewicht: 290.39
InChI-Schlüssel: WKMGWHIDMOGBPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a 1H-pyrazol group, a thiazole group, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1H-pyrazol and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The cyclohexyl group is a six-membered carbon ring, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in water . The compound’s reactivity would be influenced by the electrophilic and nucleophilic centers in its structure .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity in vitro, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Its molecular docking study revealed favorable interactions with Lm-PTR1, a potential drug target .

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compound 13, along with related derivatives (compounds 14 and 15), exhibited significant inhibition against Plasmodium berghei in vivo. These findings suggest their potential as safe and effective antimalarial agents .

sEH Inhibition

Urea-linked alkyl side chains, including those in compound 13, have been investigated for their soluble epoxide hydrolase (sEH) inhibitory properties. Such inhibition may have implications in cardiovascular and inflammatory diseases .

Heterocycle Synthesis

Researchers have explored the synthesis of new heterocycles using pyrazole scaffolds. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride, a derivative of pyrazole, has been subjected to reactions with various nucleophiles .

C–F Activation Strategy

The preparation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline involved a C–F activation strategy, highlighting the versatility of pyrazole-based compounds in synthetic chemistry .

Other Potential Applications

While not extensively studied, further investigations could explore additional applications, such as anti-inflammatory effects, enzyme inhibition, or other biological activities.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some compounds containing 1H-pyrazol, thiazole, and carboxamide groups can be hazardous and should be handled with care .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential uses in medicine, given the known biological activities of compounds containing 1H-pyrazol and thiazole groups . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Eigenschaften

IUPAC Name

4-methyl-N-(4-pyrazol-1-ylcyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-13(20-9-15-10)14(19)17-11-3-5-12(6-4-11)18-8-2-7-16-18/h2,7-9,11-12H,3-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMGWHIDMOGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.